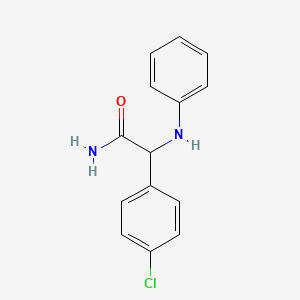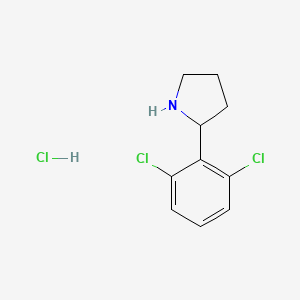
2-(2,6-Dichlorophenyl)pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,6-Dichlorophenyl)pyrrolidine;hydrochloride” is a versatile chemical compound extensively used in scientific research. It has a CAS Number of 2287332-56-1 . With its unique properties, it finds applications in various fields such as medicinal chemistry, drug development, and material synthesis, enabling breakthroughs in diverse scientific investigations.
Molecular Structure Analysis
The molecular formula of “2-(2,6-Dichlorophenyl)pyrrolidine;hydrochloride” is C10H12Cl3N . The InChI code is 1S/C10H11Cl2N.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H . The molecular weight is 252.57 .
Physical And Chemical Properties Analysis
The physical form of “2-(2,6-Dichlorophenyl)pyrrolidine;hydrochloride” is a powder . The storage temperature is room temperature .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings are a significant focus in medicinal chemistry, known for their versatility and the ability to enhance the biological profile of drug candidates through different stereoisomers and spatial orientations of substituents. These structures contribute significantly to the stereochemistry of molecules and have been explored for their potential in the treatment of various diseases due to their extensive pharmacophore space exploration capabilities and increased three-dimensional coverage, which benefits drug design and discovery processes (Li Petri et al., 2021).
Environmental and Catalytic Applications
Research on pyrrolidine derivatives extends beyond medicinal applications, touching on aspects like environmental science, where such compounds are studied for their potential in treating wastewater from industries like pesticides. The versatility of pyrrolidine and related structures is also evident in their use as catalysts in synthetic chemistry, highlighting their importance across a range of scientific and industrial processes (Goodwin et al., 2018).
Optical and Electronic Materials
Quinazolines and pyrimidines, often related to pyrrolidine through their heterocyclic nature, have found applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. These applications demonstrate the wide-ranging impact of heterocyclic compounds in advancing technology and materials science (Lipunova et al., 2018).
Safety and Hazards
The safety information for “2-(2,6-Dichlorophenyl)pyrrolidine;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(2,6-dichlorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWUEFEHAEOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

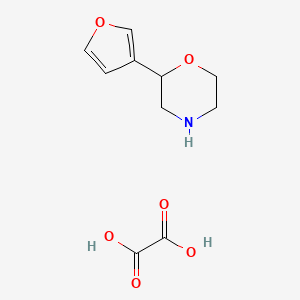
![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)

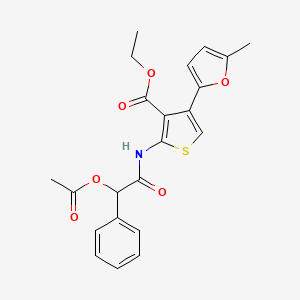
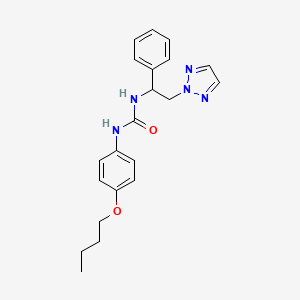

![Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2633026.png)
![4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one](/img/structure/B2633027.png)
![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)

![5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633032.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide](/img/structure/B2633033.png)

